2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is a synthetic organic compound characterized by the presence of a perfluorohexyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide typically involves the reaction of 2-methyl-3-mercaptopropanoic acid with perfluorohexyl ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-methyl-3-mercaptopropanoic acid attacks the carbon-iodine bond of perfluorohexyl ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the perfluorohexyl group.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide involves its interaction with specific molecular targets. The perfluorohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-((Perfluorooctyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluorobutyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluoropropyl)ethylsulfanyl)-propanamide
Uniqueness
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is unique due to the specific length of its perfluoroalkyl chain, which imparts distinct chemical and physical properties. This length influences the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C12H12F13NOS |
---|---|
Molecular Weight |
465.28 g/mol |
IUPAC Name |
2-methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide |
InChI |
InChI=1S/C12H12F13NOS/c1-5(6(26)27)4-28-3-2-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3,(H2,26,27) |
InChI Key |
JWMZLPPDLABNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.